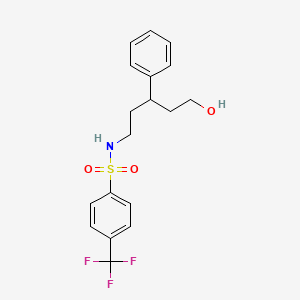![molecular formula C26H29N3O4S B2429554 4-[3-(3,4-dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline CAS No. 370845-34-4](/img/structure/B2429554.png)
4-[3-(3,4-dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(3,4-Dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline is a complex organic compound that features a pyrazoline core substituted with a tosyl group, a dimethoxyphenyl group, and a dimethylaniline moiety
準備方法
The synthesis of 4-[3-(3,4-dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline typically involves a multi-step process. One common synthetic route starts with the preparation of the pyrazoline core through the reaction of a chalcone with hydrazine hydrate. The resulting pyrazoline is then tosylated using tosyl chloride in the presence of a base such as pyridine. The final step involves the coupling of the tosylated pyrazoline with 3,4-dimethoxyphenyl and N,N-dimethylaniline under appropriate conditions .
化学反応の分析
4-(3-(3,4-Dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
科学的研究の応用
4-(3-(3,4-Dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 4-[3-(3,4-dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .
類似化合物との比較
4-(3-(3,4-Dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline can be compared with similar compounds such as:
3,4-Dimethoxyphenethylamine: This compound is structurally related but lacks the pyrazoline and tosyl groups.
3,4-Dimethoxyphenylacetonitrile: Another related compound, used as an intermediate in organic synthesis, particularly in the preparation of muscle relaxants.
The uniqueness of 4-[3-(3,4-dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
4-[5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4S/c1-18-6-13-22(14-7-18)34(30,31)29-24(19-8-11-21(12-9-19)28(2)3)17-23(27-29)20-10-15-25(32-4)26(16-20)33-5/h6-16,24H,17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKNULNCALYFKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(4-ethylphenoxy)propyl]-1H-1,2,3-benzotriazole](/img/structure/B2429471.png)
![2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2429472.png)
![N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methylbenzamide](/img/structure/B2429474.png)
![ethyl 4-(4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanoyl)piperazine-1-carboxylate](/img/structure/B2429477.png)
![5-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B2429478.png)
![2,3-Dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide](/img/structure/B2429480.png)

![N-benzyl-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide](/img/structure/B2429482.png)

![2-[2-(4-fluorophenyl)-2-oxoethyl]-4-[(4-fluorophenyl)methyl]-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2429486.png)
![N~6~-(3-ethoxypropyl)-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2429487.png)
![N-(3-bromophenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2429489.png)

![3-Bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole](/img/structure/B2429492.png)
